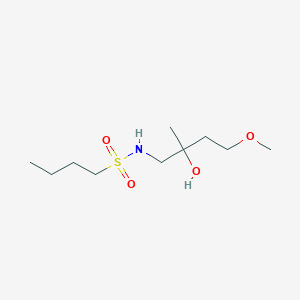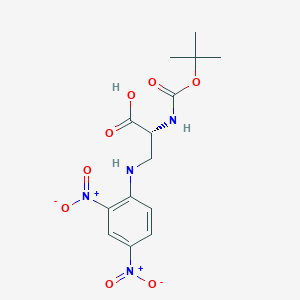
6-Methyl-2-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Methyl-2-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C10H19NO2 . It is a derivative of pyridine and piperidine . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a carboxylic acid group and a methyl group .Physical And Chemical Properties Analysis
This compound is a powder in physical form . The molecular weight is 185.26 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.Applications De Recherche Scientifique
Environmental Impact and Biodegradation
Occurrence, Fate, and Behavior in Aquatic Environments : Parabens, structurally related to 6-Methyl-2-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride, have been studied for their environmental impact, particularly in aquatic ecosystems. Despite treatments that effectively remove parabens from wastewater, these compounds persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This persistence is attributed to the continuous introduction of paraben-based products into the environment. Chlorinated derivatives of parabens, which are more stable and persistent, have been detected in various water sources, necessitating further toxicity studies (Haman et al., 2015).
Biotechnology and Chemical Production
Biotechnological Production Routes : Lactic acid, an important hydroxycarboxylic acid, is produced commercially through the fermentation of biomass. It serves as a precursor for various chemicals, showcasing the potential of carboxylic acids like this compound in green chemistry and biotechnology. This highlights the shift towards biotechnological processes for producing valuable chemicals from renewable resources (Gao et al., 2011).
Inhibition and Metabolism Studies
Biocatalyst Inhibition by Carboxylic Acids : Carboxylic acids, due to their microbial inhibitory properties, are of interest in metabolic engineering aimed at increasing microbial robustness. The study of carboxylic acids, including those structurally related to this compound, helps understand their impact on cell membrane integrity and intracellular pH, contributing to the development of more resilient biocatalysts (Jarboe et al., 2013).
Corrosion Inhibition
Organic Corrosion Inhibitors : The study of organic inhibitors, including carboxylic acids, in preventing metallic dissolution in acidic media is crucial for industrial cleaning processes. The presence of heteroatoms (O, S, N, P) and π-electrons in these molecules highlights their role as effective corrosion inhibitors for metals and alloys in acidic solutions (Goyal et al., 2018).
Safety and Hazards
The safety data sheet for a related compound, piperidine, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life . The specific safety and hazard information for “6-Methyl-2-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride” is not available in the resources.
Propriétés
IUPAC Name |
6-methyl-2-propan-2-ylpiperidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-6(2)9-8(10(12)13)5-4-7(3)11-9;/h6-9,11H,4-5H2,1-3H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXSOIYOPQOVPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(N1)C(C)C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2670080.png)
![N,N-dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide hydrochloride](/img/structure/B2670081.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2670087.png)
![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2670090.png)




![4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/no-structure.png)
![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2670100.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2670101.png)
